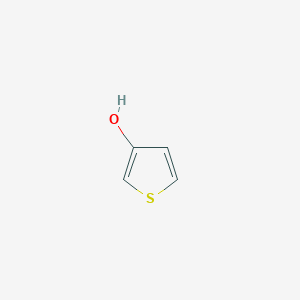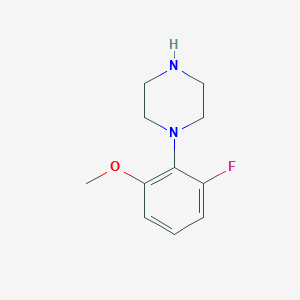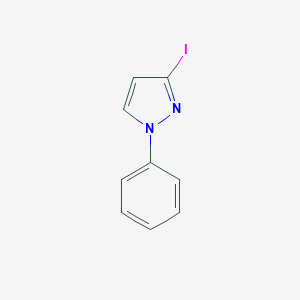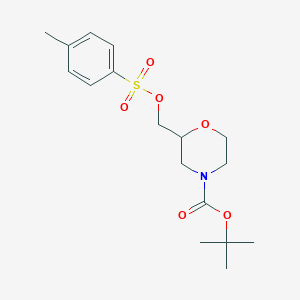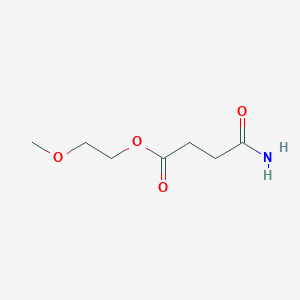
Pegorgotein
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pegorgotein is a modified protein that has been gaining popularity in the field of scientific research due to its unique properties. It is created by attaching polyethylene glycol (PEG) to a protein, resulting in a larger and more stable molecule. This modification has a variety of applications in the fields of medicine, biotechnology, and biochemistry.
Mecanismo De Acción
The mechanism of action of pegorgotein is related to its unique properties. The attachment of this compound to the protein results in a larger and more stable molecule, which can have a variety of effects on its function. For example, this compound can increase the solubility of proteins, which can enhance their activity. It can also increase the half-life of proteins, which can improve their efficacy as drugs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its ability to modify the properties of proteins. The attachment of this compound can alter the conformation, solubility, and stability of proteins, which can affect their activity and function. Additionally, the size and charge of this compound can affect its pharmacokinetics and pharmacodynamics, which can have implications for drug delivery and other applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using pegorgotein in lab experiments include its ability to enhance the stability and solubility of proteins, which can improve the reproducibility and reliability of experiments. Additionally, this compound can be used to modify the properties of proteins in a controlled and precise manner. However, there are also limitations to using this compound, including the potential for altered activity or function of the modified protein, and the potential for immunogenicity or toxicity.
Direcciones Futuras
The future directions for pegorgotein research are numerous and diverse. Some potential areas of research include the development of new Pegorgoteinylation methods, the optimization of this compound for specific applications, and the exploration of new applications for this compound in the fields of medicine, biotechnology, and biochemistry. Additionally, there is potential for the development of new this compound-based therapies and diagnostic tools. Overall, the future of this compound research is promising, and it is likely that this modified protein will continue to play an important role in scientific research for years to come.
Métodos De Síntesis
The synthesis of pegorgotein involves the chemical modification of proteins using Pegorgoteinylation. This process involves the covalent attachment of this compound to the protein, resulting in a modified protein with enhanced stability and solubility. The Pegorgoteinylation process can be carried out using a variety of methods, including chemical conjugation, enzymatic conjugation, and genetic engineering.
Aplicaciones Científicas De Investigación
Pegorgotein has a variety of applications in scientific research. It has been used as a tool for studying protein-protein interactions, protein folding, and protein stability. It has also been used in drug delivery systems, where it can be used to enhance the pharmacokinetics and pharmacodynamics of drugs. Additionally, this compound has been used in the development of diagnostic assays and imaging agents.
Propiedades
Número CAS |
155773-57-2 |
|---|---|
Fórmula molecular |
C7H13NO4 |
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
2-methoxyethyl 4-amino-4-oxobutanoate |
InChI |
InChI=1S/C7H13NO4/c1-11-4-5-12-7(10)3-2-6(8)9/h2-5H2,1H3,(H2,8,9) |
Clave InChI |
VJDVWBDSMDTODO-UHFFFAOYSA-N |
SMILES |
COCCOC(=O)CCC(=O)N |
SMILES canónico |
COCCOC(=O)CCC(=O)N |
Otros números CAS |
155773-57-2 |
Sinónimos |
PEG-SOD pegorgotein polyethylene glycol-superoxide dismutase |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



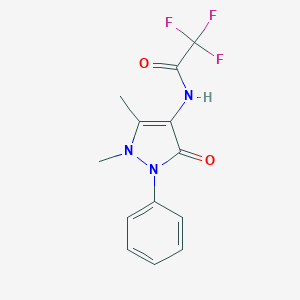
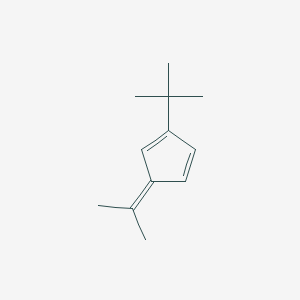
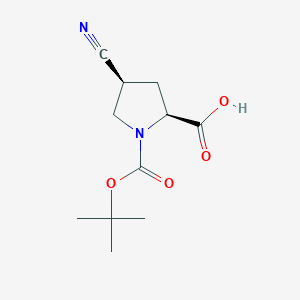
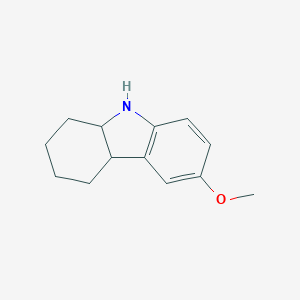
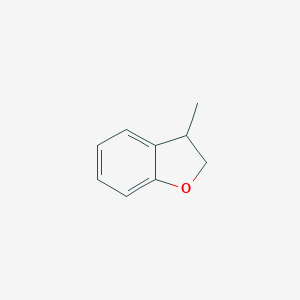
![3-Oxabicyclo[3.3.1]nonan-9-one](/img/structure/B168774.png)
![6-(Chloromethyl)benzo[d]thiazole](/img/structure/B168775.png)
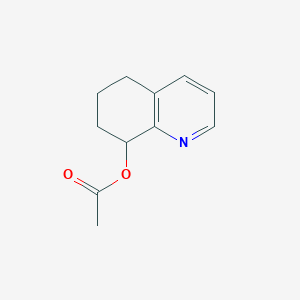
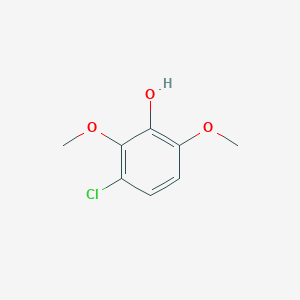
![2-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B168782.png)
